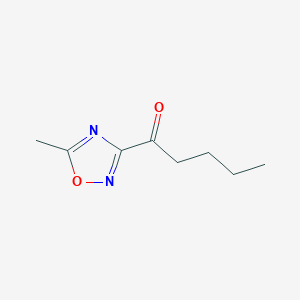
1-(5-Methyl-1,2,4-oxadiazol-3-yl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-1,2,4-oxadiazol-3-yl)pentan-1-one is a chemical compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms within a five-membered ring This specific compound is characterized by the presence of a methyl group at the 5-position of the oxadiazole ring and a pentan-1-one moiety attached to the 3-position
Métodos De Preparación
The synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)pentan-1-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with pentan-1-one in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(5-Methyl-1,2,4-oxadiazol-3-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxadiazole ring into other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with different nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5-Methyl-1,2,4-oxadiazol-3-yl)pentan-1-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-(5-Methyl-1,2,4-oxadiazol-3-yl)pentan-1-one can be compared with other similar oxadiazole compounds, such as:
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: This compound has a benzoic acid moiety instead of a pentan-1-one moiety, which may result in different chemical and biological properties.
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid: The position of the methyl group on the oxadiazole ring differs, potentially affecting its reactivity and applications.
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid: The presence of an ethyl group instead of a methyl group can influence the compound’s properties and uses.
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
1-(5-methyl-1,2,4-oxadiazol-3-yl)pentan-1-one |
InChI |
InChI=1S/C8H12N2O2/c1-3-4-5-7(11)8-9-6(2)12-10-8/h3-5H2,1-2H3 |
Clave InChI |
CDXCZPHMCYGZDY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C1=NOC(=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



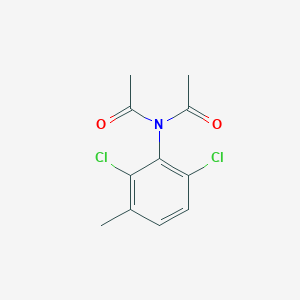
![tert-butyl N-(2,2-diphenylethyl)-N-[[4-(2-hydroxyethyl)phenyl]methyl]carbamate](/img/structure/B13871230.png)
![[5-(4-Methylpiperazin-1-yl)-2-nitrophenyl]methanamine](/img/structure/B13871232.png)
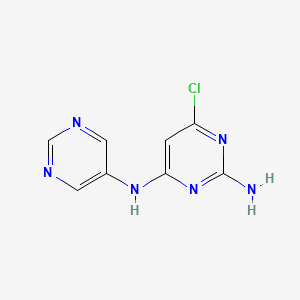
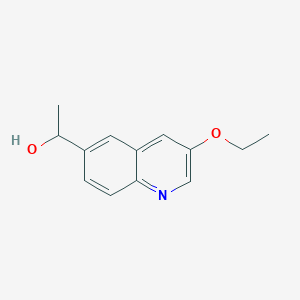
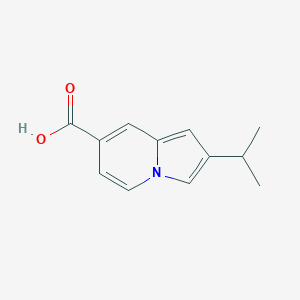
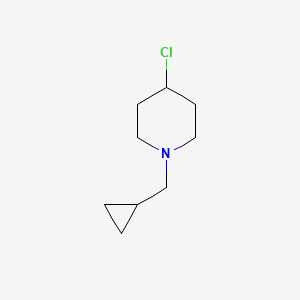
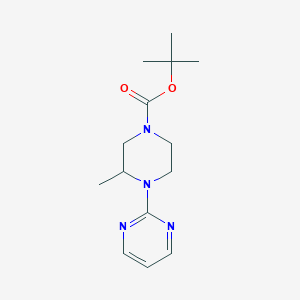
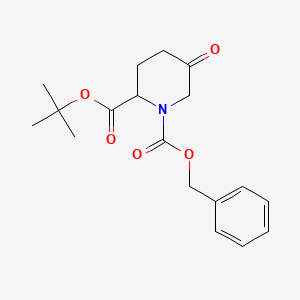
![Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate](/img/structure/B13871266.png)
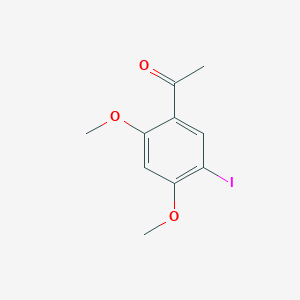
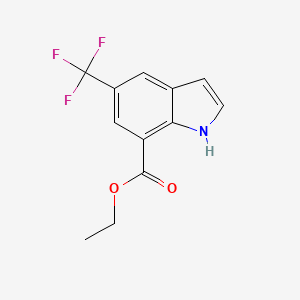
![2-Methylprop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B13871281.png)
